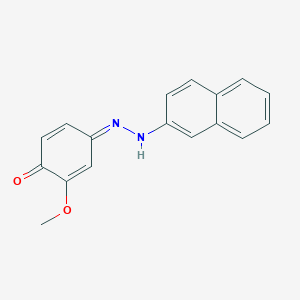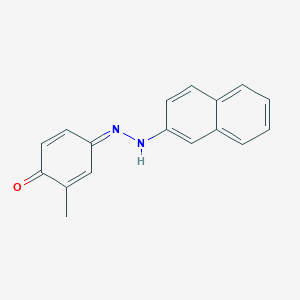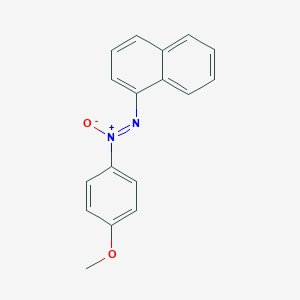![molecular formula C20H16ClN5O3 B283040 Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)
Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a chemical compound that belongs to the class of triazolotriazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Wirkmechanismus
The mechanism of action of Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and ultimately results in cell death.
Biochemical and Physiological Effects:
Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial strains, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have significant activity at low concentrations, making it a useful tool for studying biological processes. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential targets for drug development. Finally, there is a need for more in-depth studies on the toxicity and pharmacokinetics of this compound to determine its potential for clinical use.
Synthesemethoden
The synthesis of Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 6-benzyl-1-(4-chlorophenyl)-5-hydrazinyl-1,2,4-triazin-3(2H)-one with ethyl chloroformate in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of the compound is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C20H16ClN5O3 |
|---|---|
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-19(28)17-24-26(15-10-8-14(21)9-11-15)20-23-22-16(18(27)25(17)20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
MFBIPNZFNWQKRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-benzyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282958.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)



![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)